Methyl 4-chlorothiophene-2-carboxylate
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Overview
Description
Methyl 4-chlorothiophene-2-carboxylate is a chemical compound that is part of the thiophene family, characterized by a thiophene ring which is a five-membered heterocycle containing sulfur. The compound is further defined by a chlorine substituent at the fourth position and a methyl ester group at the second position of the thiophene ring. Although the provided papers do not directly describe Methyl 4-chlorothiophene-2-carboxylate, they offer insights into similar compounds which can be used to infer properties and reactivity patterns of the compound .
Synthesis Analysis
The synthesis of related thiophene derivatives often involves condensation reactions, halogenation, and cyclization steps. For instance, the synthesis of Methyl 6-chloro-4-(2-chlorophenyl)-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylate involves crystallographic and molecular modeling . Similarly, the synthesis of methyl 4-aryl-thiophene-2-carboxylate derivatives is achieved through reactions of 2-aryl-vinamidinium salts with methylthioglycolate under basic conditions . These methods suggest that the synthesis of Methyl 4-chlorothiophene-2-carboxylate could also be performed through related halogenation and esterification reactions.
Molecular Structure Analysis
The molecular structure of thiophene derivatives is often confirmed using techniques such as NMR, LC/MS, and X-ray diffraction. For example, the structure of methyl 2-amino-4,5,6,7-tetrahydro-1-benzo-thiophene-3-carboxylate was elucidated using X-ray diffraction, revealing a thiophene ring with a 2-amino group and a 3-methyl ester group . This suggests that Methyl 4-chlorothiophene-2-carboxylate would also exhibit a distinct molecular structure that could be similarly analyzed.
Chemical Reactions Analysis
Thiophene derivatives participate in various chemical reactions. Methyl 2-chloro-3-oxo-2,3-dihydrothiophene-2-carboxylates, for instance, react with alcohols to yield thiophene-2,4-diols, which can further undergo O-alkylation and hydrolysis to produce carboxylic acids . This indicates that Methyl 4-chlorothiophene-2-carboxylate could also engage in reactions with nucleophiles and potentially undergo further functional group transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives can be inferred from their molecular structure and intermolecular interactions. For example, the presence of intermolecular hydrogen bonds in the crystal structure of certain thiophene derivatives contributes to their stability . The chloro and ester substituents in Methyl 4-chlorothiophene-2-carboxylate would influence its boiling point, solubility, and reactivity. The electron-withdrawing effects of the chlorine atom and the ester group would affect the compound's acidity and electrophilic substitution reactions.
Scientific Research Applications
Genotoxic and Carcinogenic Potentials Assessment : A study assessed the genotoxic/mutagenic and carcinogenic potentials of related thiophene derivatives, highlighting the importance of understanding the toxicological profiles of such compounds (Lepailleur et al., 2014).
Chemical Synthesis and Properties : Research on the synthesis of methyl 4-aryl-thiophene-2-carboxylate derivatives provided insights into the development of new synthetic methods and the exploration of reaction mechanisms (Xue, 2006).
Photochemical Behavior in Synthesis : The photochemical arylation of related compounds like methyl 5-halogenothiophene-2-carboxylate was studied, offering valuable information for synthesizing naturally occurring compounds (D’Auria et al., 1989).
Electrochemical Studies : The electrochemical behavior of methyl 3-halo-1-benzothiophene-2-carboxylates was investigated, revealing insights into reduction mechanisms and products (Rejňák et al., 2004).
Environmental Applications : In the context of environmental science, the recovery and reuse of acetic acid from the production process of related compounds like methyl 3-chlorosulfonyl-thiophene-2-carboxylate was explored (Wang Tian-gui, 2006).
Applications in Organic Chemistry : Studies also delved into the reactions of methyl 3-hydroxythiophene-2-carboxylate, revealing new routes to various chemical compounds (Corral & Lissavetzky, 1984).
Applications in Drug Synthesis : The compound has been used in the synthesis of anticonvulsant enaminones, contributing to pharmaceutical research (Kubicki, Bassyouni & Codding, 2000).
Metal-Organic Frameworks (MOFs) : Thiophene-based MOFs have been constructed using related compounds, demonstrating applications in luminescence sensing and environmental cleanup (Zhao et al., 2017).
Safety And Hazards
Methyl 4-chlorothiophene-2-carboxylate is classified under the GHS07 hazard class . It has the signal word ‘Warning’ and is associated with the hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust, vapors, mist, or gas, ensuring adequate ventilation, and using personal protective equipment .
Future Directions
Thiophene-based analogs, such as Methyl 4-chlorothiophene-2-carboxylate, have been the subject of increasing interest due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, future research may focus on exploring the biological activities of these compounds and developing new synthesis methods.
properties
IUPAC Name |
methyl 4-chlorothiophene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClO2S/c1-9-6(8)5-2-4(7)3-10-5/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBSDMUDVYMHEEN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CS1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10522889 |
Source
|
Record name | Methyl 4-chlorothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10522889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-chlorothiophene-2-carboxylate | |
CAS RN |
88105-19-5 |
Source
|
Record name | Methyl 4-chlorothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10522889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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